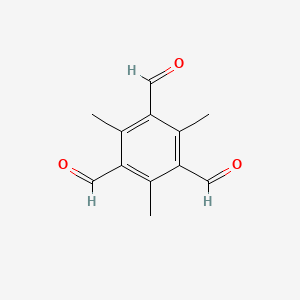

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde

Description

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde: is an organic compound with the molecular formula C12H12O3. It is characterized by the presence of three aldehyde groups attached to a benzene ring substituted with three methyl groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, pigments, and other organic materials .

Properties

IUPAC Name |

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-10(4-13)8(2)12(6-15)9(3)11(7)5-14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNLLMKGXOOWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C=O)C)C=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471329 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119198-88-8 | |

| Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Formylation of Mesitylene (2,4,6-Trimethylbenzene)

The classical and most commonly employed method to prepare 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde involves the formylation of mesitylene (1,3,5-trimethylbenzene) using electrophilic aromatic substitution reactions. The key challenge is to introduce aldehyde groups selectively at the 1,3,5-positions without overreaction or side products.

Typical reagents and conditions include:

- Reagents:

- Formylating agents such as hexamethylenetetramine (in Duff reaction), or more commonly, the Vilsmeier-Haack reagent (formed from POCl3 and DMF).

- Solvents:

- Polar aprotic solvents like DMF or chloroform.

- Conditions:

- Controlled temperature (often 0–50 °C) to avoid over-formylation or polymerization.

- Outcome:

- The reaction yields this compound with moderate to good yields depending on conditions.

This method exploits the activating effect of methyl groups directing electrophilic substitution to the positions ortho and para to the methyl substituents, which in mesitylene correspond to the 1,3,5-positions.

Multi-Step Synthesis via Nitration, Reduction, and Formylation

Another approach involves the transformation of mesitylene through nitration to introduce nitro groups, followed by reduction to amines, and then conversion to aldehydes.

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nitration of mesitylene | Fuming nitric acid and concentrated sulfuric acid (mixed acid) at controlled temperature | 2,4,6-trimethyl-1,3,5-trinitrobenzene |

| 2 | Reduction of nitro groups | Hydrazine hydrate or SnCl2 reduction under hydrogenation conditions | 2,4,6-trimethylbenzene-1,3,5-triamine |

| 3 | Formylation of amine groups | Vilsmeier-Haack or other formylating agents to convert amines to aldehydes | This compound |

This method, described in patent CN107400058B, provides an alternative route by first functionalizing the benzene ring with nitro groups, then reducing these to amines, and finally formylating these amines to aldehydes. This multi-step synthesis allows for control over substitution patterns and can yield high-purity products after purification.

One-Step Synthesis via Nucleophilic Aromatic Substitution

Recent research has demonstrated an efficient one-step synthesis of related multifunctional benzene derivatives bearing both amine and aldehyde groups, which can be adapted for this compound derivatives.

- Starting from precursors such as Rubin’s aldehyde (a tris-bromo-substituted benzene aldehyde), nucleophilic aromatic substitution with ammonia in dimethyl sulfoxide (DMSO) leads to substitution of bromine atoms with amine groups while retaining aldehyde functionalities.

- The reaction proceeds under mild heating and controlled atmosphere to avoid side reactions.

- The product is isolated by precipitation and purified through solvent washes.

- Characterization confirms the integrity of aldehyde groups and amine substitution.

This method, detailed in a 2023 technical report by McLeod et al., offers a streamlined approach to synthesize multifunctional benzene derivatives with high efficiency and purity, which can be adapted for the preparation of this compound or its amine-containing analogs.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Formylation | Mesitylene | POCl3/DMF (Vilsmeier-Haack) or hexamethylenetetramine | Electrophilic aromatic substitution | Simple, direct, widely used | Moderate yield, possible side reactions |

| Multi-Step Nitration-Reduction-Formylation | Mesitylene | Mixed acid nitration, hydrazine hydrate reduction, formylation reagents | Nitration, reduction, electrophilic substitution | High selectivity, allows intermediate purification | Multi-step, time-consuming |

| One-Step Nucleophilic Aromatic Substitution | Rubin’s aldehyde (tris-bromo derivative) | Ammonia in DMSO | Nucleophilic aromatic substitution | Efficient, fewer steps, high purity | Requires specific precursor, specialized conditions |

Research Findings and Analytical Characterization

Yield and Purity: The multi-step nitration-reduction-formylation route yields high-purity products after purification steps, but overall yield depends on efficiency at each stage. The one-step nucleophilic substitution provides a high-purity monomer with good yield and stability.

Structural Confirmation: Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) confirm the presence of aldehyde groups and substitution patterns.

Stability: The multifunctional aldehyde is sensitive to self-condensation; thus, isolation and storage under inert or low-temperature conditions are recommended to maintain stability.

Chemical Reactions Analysis

Condensation Reactions for Covalent Organic Frameworks (COFs)

Me₃TFB is widely used in synthesizing COFs due to its ability to form dynamic covalent bonds with amine-containing linkers. The methyl groups influence reaction kinetics and framework stability:

Mechanism :

-

Me₃TFB reacts with triamines (e.g., (2,4,6-trimethylbenzene-1,3,5-triyl)trimethanamine) via Schiff base formation (nucleophilic addition followed by dehydration) .

-

Methyl groups hinder conjugation between aldehyde and aromatic rings, lowering rotational barriers and accelerating conformational equilibration during COF assembly .

Conditions :

Oxidation to Carboxylic Acids

Me₃TFB undergoes oxidation to form 2,4,6-trimethylbenzene-1,3,5-tricarboxylic acid, a reaction critical for generating polyfunctional aromatic acids:

| Oxidation Parameter | Details |

|---|---|

| Oxidizing Agent | Chromium(VI) oxide (CrO₃) in H₂SO₄ |

| Solvent | Acetone |

| Temperature | 0–30°C |

| Yield | 53% |

Mechanism :

-

Aldehyde groups (-CHO) are oxidized to carboxylic acids (-COOH) under acidic conditions.

-

Side reactions include over-oxidation or decomposition, necessitating controlled stoichiometry .

Hydrogenation and Functionalization

While direct hydrogenation data for Me₃TFB is limited, analogous tricarbaldehydes (e.g., Rubin’s aldehyde) undergo reductive amination:

Example Reaction :

-

Rubin’s aldehyde + NH₃ → 2,4,6-triaminobenzene-1,3,5-tricarbaldehyde (unstable intermediate) .

-

Stabilization: Acetic acid precipitation protonates amine groups, preventing degradation .

Implications for Me₃TFB :

-

Similar reductive pathways may yield methyl-substituted triamines, though stability challenges persist .

Acylation Reactions

Me₃TFB-derived amines (e.g., 2,4,6-trimethylbenzene-1,3,5-triamine) react with acylating agents:

Limitations :

-

Low reactivity of triamine intermediates necessitates harsh conditions (e.g., excess acyl chloride) .

Key Structural and Reactivity Insights

-

Steric Effects : Methyl groups impede π-conjugation, altering electronic properties and reaction kinetics .

-

Solubility : Limited solubility in polar solvents restricts reaction design, often requiring ultrasonication .

-

Stability : Aldehyde groups are prone to oxidation, mandating inert atmospheres for storage and reactions .

For further details on synthetic protocols or computational modeling, consult primary sources .

Scientific Research Applications

Applications Overview

| Field | Application |

|---|---|

| Materials Science | Used as a building block for covalent organic frameworks (COFs) and as a nucleating agent. |

| Organic Synthesis | Serves as a precursor for various organic compounds and pharmaceuticals. |

| Supramolecular Chemistry | Functions in the construction of complex molecular assemblies and recognition systems. |

Materials Science

2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is extensively utilized in the development of covalent organic frameworks (COFs). These materials are characterized by their high surface area and porosity, making them suitable for applications in gas storage and separation. Research indicates that the introduction of methyl groups enhances the stability of these frameworks under various conditions .

Case Study: COF Stability

A study demonstrated that COFs incorporating this compound exhibited improved air stability compared to other configurations. The BET surface area measurements showed minimal decrease in surface area over time when exposed to ambient conditions .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It is employed in the synthesis of complex organic molecules due to its reactive aldehyde groups. For instance, it can be transformed into various derivatives that serve as precursors in pharmaceutical formulations.

Example Reaction:

The synthesis of this compound can be achieved through a reaction involving mesitylene and formaldehyde under acidic conditions. This method highlights its utility in generating compounds with diverse functional groups .

Supramolecular Chemistry

In supramolecular chemistry, this compound plays a crucial role in forming molecular recognition systems. Its symmetrical structure allows for effective interactions with various anions and cations.

Case Study: Molecular Recognition

Research has shown that this compound can be used to construct anion receptors by integrating it into larger supramolecular architectures. These systems have potential applications in sensing and environmental monitoring .

Mechanism of Action

The mechanism of action of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde involves its reactivity due to the presence of three aldehyde groups. These groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: This compound has hydroxyl groups instead of methyl groups, leading to different reactivity and applications.

4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid: This compound has carboxylic acid groups instead of aldehyde groups, resulting in different chemical properties and uses.

Uniqueness: 2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde is unique due to its specific substitution pattern and the presence of three reactive aldehyde groups. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific and industrial applications .

Biological Activity

2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde, also known as Me3TFB, is a compound of increasing interest in various fields of research due to its unique chemical structure and potential biological activities. This article explores the biological activity of Me3TFB, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound features three aldehyde groups attached to a trimethyl-substituted benzene ring. Its chemical formula is C12H12O3, and it is characterized by the presence of multiple reactive functional groups that can participate in various chemical reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of Me3TFB. It has shown effectiveness against various strains of bacteria, particularly Gram-positive bacteria. In one study, Me3TFB was incorporated into peptide scaffolds and tested against tumor necrosis factor-alpha (TNFα), which is linked to inflammatory responses in autoimmune diseases. The results indicated that compounds derived from Me3TFB exhibited significant inhibitory activity against TNFα with a KD value of 0.45 μM, suggesting potential applications in treating inflammatory conditions .

Cytotoxic Effects

Me3TFB has also been investigated for its cytotoxic effects on cancer cells. In vitro assays demonstrated that derivatives of Me3TFB could induce apoptosis in specific cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This property positions Me3TFB as a candidate for further development in cancer therapeutics .

Potential as a Building Block for Drug Development

The compound serves as a versatile building block for synthesizing covalent organic frameworks (COFs) and other complex organic molecules. Research indicates that when combined with amines or phenylene diamines, Me3TFB can form stable imine-linked structures with enhanced surface areas and stability compared to non-methylated counterparts . These COFs have potential applications in drug delivery systems and catalysis.

Study 1: Antibacterial Activity Assessment

A study conducted by Ruchala et al. examined the antibacterial efficacy of Me3TFB derivatives against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µM. The study concluded that the incorporation of Me3TFB into peptide structures enhances their antimicrobial activity .

Study 2: Evaluation of Anti-Inflammatory Properties

In another investigation focusing on anti-inflammatory properties, researchers tested the effects of Me3TFB on TNFα-induced inflammation in human monocytes. It was found that treatment with Me3TFB derivatives reduced TNFα levels significantly, indicating its potential role as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the optimal synthetic routes for 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde?

Answer:

The compound can be synthesized via a one-step reaction using anhydrous ammonia in dimethyl sulfoxide (DMSO) with Rubin’s aldehyde (2,4,6-tris((diphenylmethylene)amino)benzene-1,3,5-tricarbaldehyde) as a precursor. This method achieves high yields (~80%) under mild conditions (room temperature, 24 hours) and avoids harsh reagents . Alternative routes involve nucleophilic additions to 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde using methyllithium, though steric hindrance may require additives like hexamethylphosphoramide (HMPA) to improve selectivity .

Basic Question: Which spectroscopic techniques are recommended for characterizing this compound?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm aldehyde proton signals (δ ~9.8–10.2 ppm) and methyl group integration .

- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) to verify molecular weight (204.22 g/mol) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .

Advanced Question: How does steric hindrance impact derivatization reactions of this compound?

Answer:

The three methyl groups adjacent to aldehyde functionalities create significant steric bulk, complicating nucleophilic additions. For example, methyllithium addition to the analogous trimethoxy derivative yields anti,syn-triol exclusively unless HMPA is added, which disrupts chelation and allows syn,syn diastereomers to form . Substituting methyl groups with less bulky substituents (e.g., ethyl) reduces steric effects, enabling statistical diastereomer ratios .

Advanced Question: What role does this compound play in covalent organic framework (COF) synthesis?

Answer:

As a tritopic aldehyde node, it forms imine-linked COFs when condensed with triamine monomers (e.g., 1,3,5-tris(4-aminophenyl)benzene). These COFs exhibit high crystallinity and porosity, making them suitable for photocatalytic applications. For instance, hydroxy-functionalized derivatives (e.g., 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde) enhance hydrogen peroxide evolution efficiency by improving charge separation in COF heterojunctions .

Advanced Question: How can researchers resolve contradictions in reported diastereoselectivity during nucleophilic additions?

Answer:

Discrepancies in diastereomeric ratios often arise from reaction conditions. For example, methyllithium additions to 2,4,6-trimethoxybenzene-1,3,5-tricarbaldehyde yield anti,syn-triol exclusively under standard conditions, but adding HMPA or replacing methoxy groups with ethyl groups shifts selectivity to a 3:1 anti,syn:syn,syn ratio. These variations highlight the interplay of chelation and steric effects, necessitating careful control of solvent polarity and substituent bulk .

Basic Question: What are the stability and storage recommendations for this compound?

Answer:

The compound should be stored at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent aldehyde oxidation. Long-term stability tests indicate no decomposition over 6 months when protected from light and moisture .

Advanced Question: How do electronic effects of methyl groups influence reactivity in cross-coupling reactions?

Answer:

Methyl groups act as electron-donating substituents, activating the aromatic ring toward electrophilic substitution. However, their steric bulk can hinder access to reactive sites. Computational studies suggest that the para-methyl groups slightly decrease aldehyde electrophilicity compared to unsubstituted analogs, requiring optimized catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling in COF synthesis .

Basic Question: What are the key physicochemical properties relevant to experimental design?

Answer:

Critical properties include:

- Melting Point: 215–217°C .

- Boiling Point: 252.5±40.0°C (predicted) .

- pKa: ~3.70 (predicted), indicating moderate acidity for aldehyde protons .

- Solubility: Sparingly soluble in water; highly soluble in polar aprotic solvents (DMSO, DMF) .

Advanced Question: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:

Scale-up challenges include:

- Exothermic Reactions: Controlled addition of anhydrous ammonia to prevent runaway reactions .

- Purification: Column chromatography is impractical at large scales; recrystallization from ethanol/water mixtures (7:3 v/v) improves yield .

- Byproduct Formation: Monitoring via thin-layer chromatography (TLC) and optimizing reaction time minimize side products .

Advanced Question: How does this compound compare to fluorinated analogs in photocatalytic applications?

Answer:

Fluorinated analogs (e.g., 2,4,6-trifluoro-3,5-dimethylbenzaldehyde) exhibit higher electron-withdrawing effects, enhancing charge separation in COFs. However, methyl-substituted derivatives offer better thermal stability and reduced toxicity, making them preferable for sustainable photocatalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.